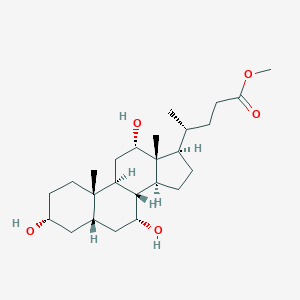

Methyl cholate

Übersicht

Beschreibung

C25H42O5 . Es handelt sich um ein Methylester-Derivat der Cholsäure, einer der primären Gallensäuren, die von der Leber produziert werden. Methylcholat ist ein weißer bis cremefarbener Feststoff, der in Wasser unlöslich, aber in organischen Lösungsmitteln mittlerer Polarität löslich ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Methylcholat wird typischerweise durch Veresterung von Cholsäure mit Methanol synthetisiert. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder Salzsäure katalysiert, um den Veresterungsprozess zu fördern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Destillation und Umkristallisation gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Methylcholat ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Reaktionsbedingungen sind auf höhere Ausbeuten und Reinheit optimiert. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie stellt die effiziente Produktion von hochwertigem Methylcholat sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen

Methylcholat unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die Hydroxylgruppen an der Cholatstruktur verändern.

Substitution: Methylcholat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Reagenzien wie Trifluoressigsäureanhydrid (TFAA) werden für selektive Schutz- und Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und Ketoderivate von Methylcholat, die unterschiedliche biologische und chemische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Methylcholat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Medizin: Es hat potenzielle therapeutische Anwendungen als entzündungshemmendes und Antitumormittel.

Wirkmechanismus

Methylcholat übt seine Wirkungen durch Wechselwirkungen mit Gallensäure-Rezeptoren und Enzymen aus, die am Cholesterinstoffwechsel beteiligt sind. Es wirkt als Ligand für den Farnesoid-X-Rezeptor (FXR), der die Gallensäure-Synthese und die Cholesterin-Homöostase reguliert. Durch die Bindung an FXR moduliert Methylcholat die Expression von Genen, die am Gallensäure-Transport und -Stoffwechsel beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl cholate is typically synthesized by esterifying cholic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, to promote the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cholate undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the hydroxyl groups on the cholate structure.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like trifluoroacetic anhydride (TFAA) are employed for selective protection and substitution reactions

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Methyl cholate has a wide range of applications in scientific research:

Wirkmechanismus

Methyl cholate exerts its effects through interactions with bile acid receptors and enzymes involved in cholesterol metabolism. It acts as a ligand for the farnesoid X receptor (FXR), which regulates bile acid synthesis and cholesterol homeostasis. By binding to FXR, this compound modulates the expression of genes involved in bile acid transport and metabolism .

Vergleich Mit ähnlichen Verbindungen

Methylcholat wird mit anderen Gallensäurederivaten verglichen, wie zum Beispiel:

Desoxycholsäure: Eine weitere Gallensäure, die bei der Fettemulsifizierung und als zytolytisches Mittel verwendet wird.

Chenodesoxycholsäure: Wird zur Behandlung von Gallensteinen und als Ligand für Gallensäure-Rezeptoren eingesetzt.

Ursodeoxycholsäure: Wird zur Behandlung von Lebererkrankungen und als Cholesterinsenker eingesetzt.

Methylcholat ist in seiner spezifischen veresterten Form einzigartig, die im Vergleich zu seiner Stammverbindung, der Cholsäure, unterschiedliche Löslichkeits- und Reaktivitätseigenschaften aufweist .

Biologische Aktivität

Methyl cholate, a methyl ester of cholic acid, is primarily recognized for its role as a synthetic bile acid derivative. This compound has garnered attention in various research contexts, particularly concerning its biological activities and implications in health and disease. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including data tables and case studies.

Overview of this compound

- Chemical Structure : this compound (CAS 1448-36-8) is derived from cholic acid, one of the primary bile acids synthesized from cholesterol in the liver. Its chemical formula is C27H46O5.

- Synthesis : The compound is synthesized through esterification of cholic acid with methanol, resulting in a compound that retains the biological properties of bile acids while exhibiting distinct characteristics due to the methylation.

Biological Functions

This compound exhibits several biological activities that are significant for its application in research and potential therapeutic uses:

- Bile Acid Metabolism : As a bile acid derivative, this compound plays a role in lipid digestion and absorption. Bile acids are known to emulsify fats, facilitating their breakdown and absorption in the intestine.

- Liver Health : Studies indicate that this compound can influence liver function and may have protective effects against liver disorders. Its role in modulating bile acid signaling pathways can impact liver metabolism and health .

- Gallstone Formation : Research has shown that this compound can affect gallstone formation. It alters the physicochemical properties of bile, which may influence cholesterol crystallization and gallstone pathogenesis .

- Biotransformation : Investigations into the biotransformation of this compound using various microbial strains have revealed that it can be metabolized into different derivatives, showcasing its potential for biotechnological applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Liver Disorders : A study examined the effects of this compound on liver function markers in animal models. Results indicated that administration of this compound improved liver enzyme levels compared to controls, suggesting hepatoprotective effects .

- Gallstone Research : A clinical study assessed the impact of this compound on patients with gallstones. The findings showed a reduction in stone size and number after treatment with this compound, supporting its potential use in gallstone management .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVTEULDNMQAR-SRNOMOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl cholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1448-36-8 | |

| Record name | Methyl cholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1P59HQX4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.